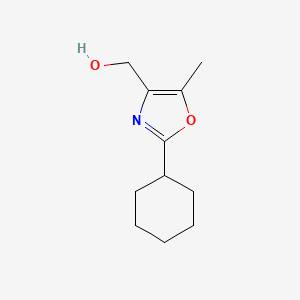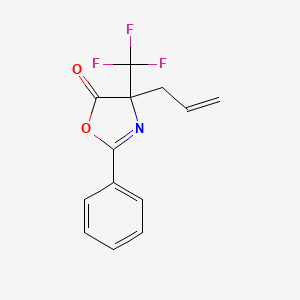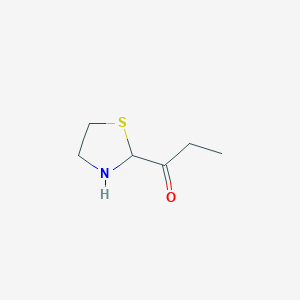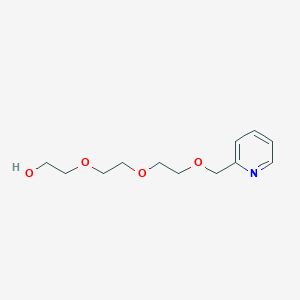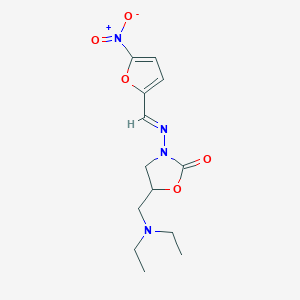
5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a diethylamino group, a nitrofuran moiety, and an oxazolidinone ring, making it a subject of interest in various fields such as medicinal chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Diethylamino Group: This step involves the alkylation of the oxazolidinone intermediate with diethylamine, often using a suitable alkylating agent like an alkyl halide.
Attachment of the Nitrofuran Moiety: The final step involves the condensation of the oxazolidinone derivative with 5-nitrofuraldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its biological activity, and modifications to this compound can lead to the development of new therapeutic agents.
Medicine
This compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of infections and cancer. Researchers explore its efficacy, safety, and mechanism of action in preclinical and clinical studies.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The diethylamino group and oxazolidinone ring contribute to its binding affinity and specificity for certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran derivative used as an antibiotic.
Oxazolidinone Antibiotics: Such as linezolid, which is used to treat bacterial infections.
Uniqueness
5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one is unique due to its combination of a nitrofuran moiety with an oxazolidinone ring and a diethylamino group. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development highlight its significance in scientific research.
Propriétés
Numéro CAS |
92789-16-7 |
|---|---|
Formule moléculaire |
C13H18N4O5 |
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
5-(diethylaminomethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N4O5/c1-3-15(4-2)8-11-9-16(13(18)22-11)14-7-10-5-6-12(21-10)17(19)20/h5-7,11H,3-4,8-9H2,1-2H3/b14-7+ |
Clé InChI |
HJORXTHPGVRDBO-VGOFMYFVSA-N |
SMILES isomérique |
CCN(CC)CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CCN(CC)CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


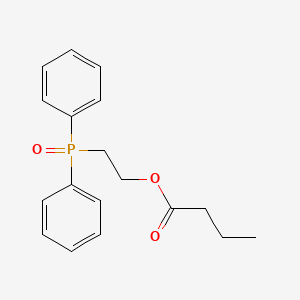
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)

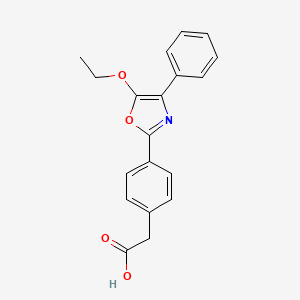
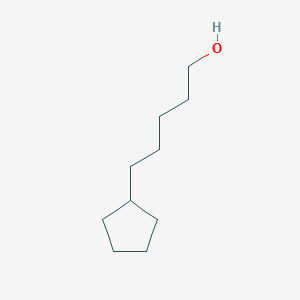
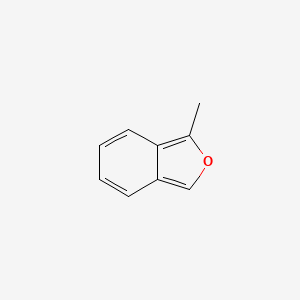
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
